![molecular formula C33H56O14 B1246062 Gingerglycolipid A](/img/structure/B1246062.png)
Gingerglycolipid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gingerglycolipid A is a galactosylglycerol derivative.
Gingerglycolipid A is a natural product found in Sonchus arvensis, Zingiber officinale, and other organisms with data available.
Scientific Research Applications
1. Antihyperglycemic and Antioxidant Properties
Gingerglycolipid A, derived from Zingiber officinale (ginger), exhibits potential antihyperglycemic effects. Studies have shown that ginger and its components, including gingerglycolipid A, can reduce plasma glucose levels and have antioxidant activities. This makes it a potential phytomedicine for the treatment of diabetes through its effects on glycolytic enzymes and oxidative stress markers in diabetic conditions (Abdulrazaq et al., 2011); (Shanmugam et al., 2011).
2. Neuroprotective Effects
Ginger, including gingerglycolipid A, has shown neuroprotective effects. These effects are attributed to its antioxidant properties, which can mitigate oxidative damage in brain tissues. This suggests a potential role for gingerglycolipid A in preventing or managing diabetic complications affecting the nervous system (Shanmugam et al., 2011); (Lim et al., 2014).
3. Potential in Metabolic Syndrome Management
Studies suggest gingerglycolipid A may have beneficial effects on metabolic syndromes, including obesity and related complications. It influences lipid and carbohydrate metabolism, potentially offering a therapeutic approach for these conditions (Wang et al., 2017); (Jafarnejad et al., 2017).
4. Antimicrobial and Antibacterial Properties
Gingerglycolipid A has been identified as one of the active compounds in Zingiber zerumbet, exhibiting antibacterial properties. This indicates potential applications in the development of new antibacterial agents or treatments (Kapitan et al., 2016).
5. Anti-inflammatory and Immunomodulatory Actions
Ginger and its components, including gingerglycolipid A, demonstrate anti-inflammatory and immunomodulatory actions. These properties could be beneficial in the treatment of diseases where inflammation is a key factor (Ali et al., 2008).
properties
Molecular Formula |
C33H56O14 |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C33H56O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h3-4,6-7,9-10,22-24,26-35,37-42H,2,5,8,11-21H2,1H3/b4-3-,7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 |
InChI Key |
MPSGDHOYFIUPSO-MDAKJLGTSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
synonyms |
3'-O-linolenoylglyceryl 6-O-galactopyranosyl-galactopyranoside gingerglycolipid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.